Journal Name:Journal of Fusion Energy
Journal ISSN:0164-0313
IF:1.793
Journal Website:http://www.springer.com/physics/particle+and+nuclear+physics/journal/10894
Year of Origin:0
Publisher:Springer New York
Number of Articles Per Year:34
Publishing Cycle:Quarterly
OA or Not:Not
Effect and mechanism of DC magnetic field combined with calcium chloride on saltiness and flavor enhancement of low salt pork gel
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.foodres.2023.113235
This study intended to investigate the synergistic effect of direct current magnetic field (DC-MF) and calcium chloride (CaCl2) on improving the saltiness and quality of pork gel and to explore the potential adjustment mechanisms involved. Pork mince was subjected to low-salt treatment of DC-MF for 3 h (T1), CaCl2 substitution (T2) or DC-MF combined with CaCl2 (T3) respectively under high and low salt controls (HC and LC). Heat-induced gels of pork mince were prepared and analyzed in terms of gel texture, saltiness perception, moisture status, salt release and protein structure. Results indicated that DC-MF combined with CaCl2 treatment could reduce the addition of sodium chloride by 5% while maintaining the saltiness and overall acceptability of mince as well as improving its texture and yield. Further studies revealed that DC-MF in concert with CaCl2 treatment could not only increase the moisture content of mince gel, but also enhance saltiness perception by causing gel matrix to release salt-bearing juices under external forces. The energy spectrum analysis also illustrated that co-treatment technique could avoid the salt loss of minced meat during cooking process. Finally, a possible potential regulatory mechanism was speculated that the synergistic action of DC-MF and CaCl2 could alter the gel texture and sodium salt availability by modifying protein conformation and inducing a competitive binding reaction site for calcium and sodium ions. In conclusion, synergistic treatment by DC-MF and CaCl2 was a potential strategy in meat salt reduction.
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Effects of grafting methods and raw materials on the physicochemical properties and biological activities of phenolic acids grafted oat β-glucan
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-08 , DOI: 10.1016/j.foodres.2023.113250
Phenolic acids are commonly used as food biological preservatives. Grafting phenolic acids onto polysaccharides could effectively enhance their biological activities and environmental stability to varying degrees. However, grafting methods and raw materials could affect the physical properties and biological activities of the phenolic acid-grafted polysaccharides. In this study, caffeic acid (CA) and gallic acid (GA) were grafted onto oat β-glucan (OG) and hydrolyzed oat β-glucan (OGH) through N,N'-carbonyldiimidazole-mediated (CDI) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride coupling N-hydroxysuccinimide (EDC/NHS) methods. Graft modification decreased the crystallinity and thermal stability of the conjugates, but retained good bioactivities for the conjugates. The antioxidant and bacteriostatic activities of the conjugates prepared by the EDC method were better than those of the CDI method, and the OGH-conjugates showed better biological activities than OG-conjugates. EDC-GAOGH showed best DPPH (89.78%) and ABTS (92.32%) scavenging activities. The inhibitory effect of EDC-GAOGH on Escherichia coli was significantly better than that of EDC-CAOGH, but for Staphylococcus aureus, the results are opposite, which indicating that different phenolic acid grafting products have different inhibitory effects on pathogenic microbes. In general, grafting phenolic acids onto OGH using EDC method is an effective strategy for preparing food biological preservative.
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GC/QQQ coupling with metabolomics for selection of predicator of tea fermentation
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.foodres.2023.113273
Fermentation is the most crucial process for manufacture of black tea. Signature components were desired for the establishment of accurate prediction of fermentation degree. In this study, finished black teas were prepared using leaves that had been fermented for various times, and sensory quality evaluation was performed. Tracking analysis of volatiles during fermentation was conducted to discriminate the iconic compounds. On the basis of both the sensory evaluation results and the enzymatic oxidation traits of fermentation, the ratio of β-cyclocitral to γ-pylpyrone was proposed as an indicator. A positive correlation was observed between this ratio and the sensory score of finished black tea with varied duration of fermentation, and the correlation coefficient was 0.78. Furthermore, widely plant-targeted metabolomics was applied to cognize the fermentation. Comparative analysis of metabolites was conducted by category, and special attention was paid to flavonoids and terpenes. Significant metabolic differences emerged discriminatively. The results would be useful for intelligent modulation of the manufacture of black tea.
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Antifungal activity of star anise extract against Penicillium roqueforti and Aspergillus niger for bread shelf life
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-04 , DOI: 10.1016/j.foodres.2023.113225
Because star anise is underutilized in the baking sector and the antifungal targets are unclear, this study aimed to investigate the antifungal effect and mechanism of star anise extract (SAE) on spoilage fungi in bread. SAE was prepared by ethanol extraction and 31 substances were identified by GC-MS, among which trans-anethole (62.62%), estragole (7.82%) and linalool (4.66%) were the major components. The antifungal activity of SAE and the three main components against Penicillium roqueforti and Aspergillus niger were determined by using the Oxford cup method and the sesqui-dilution method. The inhibition zones were 9.88 mm and 15.09 mm, while the minimum inhibitory concentrations were 125.00 μL/mL and 31.25 μL/mL. Trans-anethole and estragole both showed antifungal activity against Penicillium roqueforti and Aspergillus niger, while linalool only showed antifungal activity against Aspergillus niger. Propidium iodide and fluorescein diacetate staining analysis, leakage of cellular components (nucleic acids and proteins) and rise in ergosterol content indicated that SAE disrupted the integrity and permeability of the cell membrane. Malondialdehyde was increased after SAE treatment, indicating that SAE caused lipid peroxidation in the cell membrane, further confirming that it disrupted the cell membrane. At the same time, SAE interacted with membrane proteins and altered their conformation, resulting in cell membrane dysfunction. Finally, the shelf life test showed that SAE extended the shelf life of the bread by up to 6 days. In general, this study highlights the antifungal effect of SAE against Penicillium roqueforti and Aspergillus niger, which indicated that SAE can be used as an antifungal agent to extend the shelf life of bread.
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Avenues for Non-Conventional Robotics Technology Applications in the Food Industry
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.foodres.2023.113265
Robots in manufacturing alleviate hazardous environmental conditions, reduce the physical/mental stress of the workers, maintain high precision for repetitive movements, reduce errors, speed up production, and minimize production costs. Although robots have pervaded many industrial sectors and domestic environments, the experiments in the food sectors are limited to pick-and-place operations, and meat processing while we are assisting new attention in gastronomy. Given the great performances of the robots, there would be many other intriguing applications to explore which could usher the transition to precision food manufacturing. This review wants open thoughts and opinions on the use of robots in different food operations. First, we review the recent advances in common applications - e.g. novel sensors, end-effectors, and robotic cutting. Then, we analyze the use of robots in other operations, cleaning, mixing/kneading, dough manipulation, precision dosing/cooking, and additive manufacturing. Finally, the most recent improvements of robotics in gastronomy with use in restaurants/bars and domestic environments, are examined. The comprehensive analyses and the critical discussion highlighted the needs of further scientific understanding and exploitation activities aimed to fill the gaps between the lab scale and validation in the relevant environment.
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Tea Polyphenols coated sodium alginate - gelatin 3D edible scaffold for cultured meat
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.foodres.2023.113267
This study aimed to use edible scaffolds as a platform for animal stem cell expansion, thus constructing block-shaped cell culture meat. The tea polyphenols (TP)-coated 3D scaffolds were constructed of sodium alginate (SA) and gelatin (Gel) with good biocompatibility and mechanical support. Initially, the physicochemical properties and mechanical properties of SA-Gel-TP scaffolds were measured, and the biocompatibility of the scaffolds was evaluated by C2C12 cells. SEM results showed that the scaffold had a porous laminar structure with TP particles attached to the surface, while FT-IR results also demonstrated the encapsulation of TP coating on the scaffold. In addition, the porosity of all scaffolds was higher than 40% and the degradation rate during the incubation cycle was less than 40% and the S2-G1-TP0.1-3h scaffold has excellent cell adhesion and extension. Subsequently, we inoculated rabbit skeletal muscle myoblasts (RbSkMC) on the scaffold and induced differentiation. The results showed good adhesion and extension behavior of RbSkMC on S2-G1-TP0.1-3h scaffolds with high expression of myogenic differentiation proteins and genes, and SEM results confirmed the formation of myotubes. Additionally, the adhesion rate of cells on scaffolds with TP coating was 1.5 times higher than that on scaffolds without coating, which significantly improved the cell proliferation rate and the morphology of cells with extension on the scaffolds. Furthermore, rabbit-derived cultured meat had similar appearance and textural characteristics to fresh meat. These conclusions indicate the high potential of the scaffolds with TP coating as a platform for the production of cultured meat products.
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Camel milk peptides alleviate hyperglycemia by regulating gut microbiota and metabolites in type 2 diabetic mice
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.foodres.2023.113278
This study aimed to investigate the hypoglycemic effect of Camel milk peptides (CMPs) on Type 2 diabetes mellitus (T2DM) mice and reveal its related mechanism from the aspect of gut microbiota and metabolites. The administering CMPs significantly alleviated the weight loss, polydipsia and polyphagia, reduced fasting blood glucose (FBG), improved insulin resistance and sensitivity, and restored the level of serum hormones, lipopolysaccharide (LPS), lipid metabolic and tissue damage. Furthermore, CMPs intervention remarkably reversed gut microbiota dysbiosis in T2DM mice by reducing the relative abundance of Proteobacteria, Allobaculum, Clostridium, Shigella and the Firmicutes/Bacteroidetes ratio, while increasing the relative abundance of Bacteroidetes and Blautia. Metabolomic analysis identified 84 different metabolites between T2DM and CMPs-treated groups, participating in three pathways of Pantothenate and CoA biosynthesis, Phenylalanine metabolism and Linoleic acid metabolism. Ureidopropionic acid, pantothenic acid, hippuric acid, hydrocinnamic acid and linoleic acid were identified as key acidic metabolites closely related to hypoglycemic effect. Correlation analysis indicated that CMPs might have a hypoglycemic effect through their impact on gut microbiota, leading to variations in short-chain fatty acids (SCFAs), acidic metabolites and metabolic pathways. These findings suggest that CMPs could be a beneficial nutritional supplement for intervention T2DM.
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Development of real time-pH sensitive intelligent indicators for monitoring chicken breast freshness/spoilage using real packaging practices
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.foodres.2023.113261
Real-real time CO2-sensitive freshness indicators, phenol red (PR) and bromothymol blue (BTB) dyes, in three-layer system using cellulose based binder was developed to determine the freshness/spoilage of chicken breast. The developed indicators were used to monitor chicken meat spoilage packaged in polyamide/polyethylene (PA/PE) pouches under air and 100% nitrogen (N2) at 4 °C for 10 days. Changes in the ΔE and ΔRGB values of the indicators, CO2/O2 gas composition of packs, and chemical (TVBN, pH, trimethylamine), microbial, and sensory quality parameters of chicken breast meat were analyzed. The visual color change in the PR-based indicator was insufficient for the consumer to detect the spoilage with the naked eye in both simulation and food trial. However, three stage color (dark blue-turquoise-green) change was occurred in BTB-based indicators, and the color transition in the spoilage level of CO2 (10–15% (v/v)) is supported by the physicochemical, microbiological and sensorial properties of the chicken breast. The shelf life of chicken breast under air was limited to 4 days, while the shelf life under 100% N2 was 6 days which are supported by the visual color change of BTB indicator. The BTB-based indicators were found promising on a real packaging conditions and could be adapted to industrial scale for monitoring real-time freshness/spoilage of poultry, ensuring food safety.
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Identification of nonvolatile chemical constituents in Chinese Huangjiu using widely targeted metabolomics
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-04 , DOI: 10.1016/j.foodres.2023.113226
Huangjiu is a traditional Chinese alcoholic beverage, whose non-volatile chemical profile remains unclarified. Here, the non-volatile compounds of Huangjiu were first identified using a widely targeted metabolomics analysis. In total, 1146 compounds were identified, 997 of them were identified in Huangjiu for the first time. Moreover, 113 compounds were identified as key active ingredients of traditional Chinese medicines and 78 components were found as active pharmaceutical ingredients against 389 diseases. In addition, the comparative analysis and Kyoto Encyclopedia of Genes and Genomes pathway enrichment analysis revealed that Huangjiu from different regions differ in metabolite composition. Cofactor and amino acid biosynthesis and ABC transport were the dominant metabolic pathways. Furthermore, 7 metabolic pathways and 77 metabolic pathway regulatory markers were further found to be related with the different characteristics of different Huangjius. This study provides a theoretical and material basis for the quality control, health efficacy, and industrial development of Huangjiu.
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Digestion-resistant whey peptides promote antioxidant effect on Caco-2 cells
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.foodres.2023.113291
Enteric endothelial cells are the first structure to come in contact with digested food and may suffer oxidative damage by innumerous exogenous factors. Although peptides derived from whey digestion have presented antioxidant potential, little is known regarding antioxidant pathways activation in Caco-2 cell line model. Hence, we evaluated the ability to form whey peptides resistant to simulated gastrointestinal digestive processes, with potential antioxidant activity on gastrointestinal cells and associated with sequence structure and activity. Using the INFOGEST method of simulated static digestion, we achieved 35.2% proteolysis, with formation of peptides of low molecular mass (< 600 Da) evaluated by FPLC. The digestion-resistant peptides showed a high proportion of hydrophobic and acidic amino acids, but with average surface hydrophobicity. We identified 24 peptide sequences, mainly originated from β-lactoglobulin, that exhibit various bioactivities. Structurally, the sequenced peptides predominantly contained the amino acids lysine and valine in the N-terminal region, and tyrosine in the C-terminal region, which are known to exhibit antioxidant properties. The antioxidant activity of the peptide digests was on average twice as potent as that of the protein isolates for the same concentration, as evaluated by ABTS, DPPH and ORAC. Evaluation of biological activity in Caco-2 intestinal cells, stimulated with hydrogen peroxide, showed that they attenuated the production of reactive oxygen species and prevented GSH reduction and SOD activity increase. Caco-2 cells were not responsive to nitric oxide secretion. This study suggests that whey peptides formed during gastric digestion exhibit biological antioxidant activity, without the need for previously hydrolysis with exogenous enzymes for supplement application. The study’s primary contribution was demonstrating the antioxidant activity of whey peptides in maintaining the gastrointestinal epithelial cells, potentially preventing oxidative stress that affects the digestive system.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 NUCLEAR SCIENCE & TECHNOLOGY 核科学技术4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
7.30 23 Science Citation Index Expanded Not
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